molecular formula C10H8ClN3O B1467140 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1486099-24-4

1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467140
CAS No.: 1486099-24-4
M. Wt: 221.64 g/mol
InChI Key: SXBAFLZVMQCGRE-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based aldehyde featuring a 3-chloro-2-methylphenyl substituent at the N1 position of the triazole ring. This compound belongs to a broader class of 1,2,3-triazole-4-carbaldehydes, which are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") followed by formylation or oxidation steps . The aldehyde functional group at the C4 position enables diverse reactivity, including nucleophilic additions, condensations, and coordination with metal ions, making it valuable in medicinal chemistry, materials science, and bioconjugation .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBAFLZVMQCGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and propargyl aldehyde.

    Cycloaddition Reaction: The key step is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of 3-chloro-2-methylphenyl azide with propargyl aldehyde to form the triazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its potential as an antitumor agent. Recent studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of mollugin-triazole derivatives were synthesized and evaluated for their antitumor activities, demonstrating promising results in inhibiting tumor growth .

Antifungal Activity

Research indicates that triazole compounds possess antifungal properties. The incorporation of a chloro-substituent in the phenyl ring enhances the antifungal activity against pathogens such as Candida species. The mechanism involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Agricultural Applications

Triazoles are widely used in agriculture as fungicides due to their ability to control a broad spectrum of fungal diseases. The specific compound discussed has shown efficacy in protecting crops from fungal pathogens, potentially leading to higher agricultural yields. Its application in crop protection strategies is supported by its low toxicity to non-target organisms .

Material Science

The unique properties of triazoles make them suitable for various applications in material science. They can be utilized as ligands in coordination chemistry and as building blocks for the synthesis of novel materials with specific electronic and optical properties. The stability and reactivity of the triazole ring allow for the development of advanced materials for electronic applications .

Case Studies

Study Application Findings
Study on Antitumor Activity Cancer TreatmentDerivatives showed significant cytotoxicity against multiple cancer cell lines, indicating potential as antitumor agents.
Investigation of Antifungal Properties Crop ProtectionEnhanced antifungal activity against Candida species; effective in inhibiting ergosterol biosynthesis.
Agricultural Efficacy Assessment Fungicide DevelopmentDemonstrated effectiveness in controlling fungal pathogens with low toxicity to beneficial organisms.
Material Science Applications Electronic MaterialsUtilized as ligands for synthesizing advanced materials with desirable electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application:

    Enzyme Inhibition: As an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: As a receptor modulator, it interacts with specific receptors on the cell surface or within the cell, altering the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the N1 position significantly influences the electronic, steric, and solubility properties of triazole-4-carbaldehydes. Below is a comparative analysis of key analogues:

Substituent Molecular Formula Molecular Weight (g/mol) Key Features Applications References
3-Chloro-2-methylphenyl C₁₀H₈ClN₃O 221.65 Chlorine (electron-withdrawing) and methyl (steric bulk) enhance stability. Potential synthesis intermediate
4-Chlorophenyl C₉H₆ClN₃O 207.61 Electron-withdrawing Cl at para position increases aldehyde reactivity. Fe(II) complex synthesis
3-Fluorophenyl C₉H₆FN₃O 191.16 Fluorine’s electronegativity modulates electronic density for pyrazolone synthesis. Heterocyclic derivatives
3,4-Dichlorophenyl C₉H₅Cl₂N₃O 234.06 Dual Cl substituents enhance lipophilicity for medicinal applications. Cholinesterase inhibitor precursors
4-Fluorophenyl C₉H₆FN₃O 191.16 Fluorine improves metabolic stability in drug design. Small-molecule scaffolds
Phenethyl C₁₁H₁₁N₃O 201.23 Hydrophobic chain enhances membrane permeability. Bioconjugation studies

Physicochemical Properties

  • Solubility : Chlorine and fluorine substituents reduce aqueous solubility but enhance lipid solubility, critical for drug delivery .
  • Thermal Stability : Methyl groups (as in the target compound) improve thermal stability compared to purely halogenated analogues .

Research Findings and Challenges

  • Reactivity Limitations : Bulky substituents (e.g., 2-methyl) may reduce aldehyde accessibility in sterically demanding reactions .
  • Synthetic Optimization : highlights air-tolerant syntheses, but argon atmospheres () improve yields for sensitive intermediates.

Biological Activity

1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The triazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the triazole ring and can be adapted to introduce various substituents that may enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial properties. For instance, several derivatives have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 50 µg/mL, indicating potent antimicrobial activity .

CompoundMIC (µg/mL)Target Pathogen
This compound<50S. aureus
Other Triazole Derivatives<50E. coli

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Studies have demonstrated that certain triazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives have shown significant cytotoxicity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549), with IC50 values often in the low micromolar range .

CompoundIC50 (µM)Cancer Cell Line
This compound5.5MDA-MB-231
Other Triazole Derivatives4.0A549

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been explored. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. The mechanisms often involve the modulation of signaling pathways related to inflammation .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of synthesized triazole derivatives were tested for antimicrobial activity against clinical isolates. The study found that modifications on the triazole ring significantly enhanced activity against resistant strains of S. aureus, highlighting the importance of structural diversity in optimizing biological efficacy .

Case Study 2: Anticancer Mechanisms
In a study focusing on breast cancer cells, compounds containing the triazole moiety were evaluated for their ability to induce apoptosis. Results indicated that specific derivatives increased caspase-3 activity and caused cell cycle arrest at G0/G1 phase, suggesting a mechanism of action that warrants further investigation for potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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